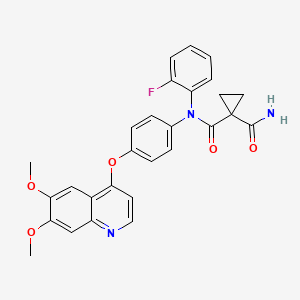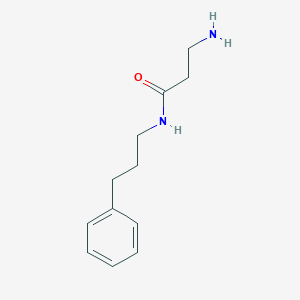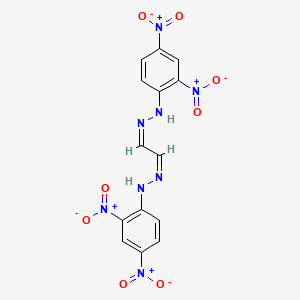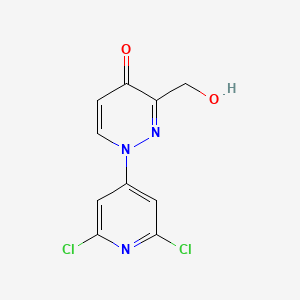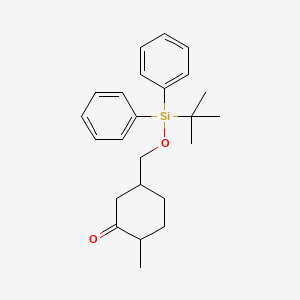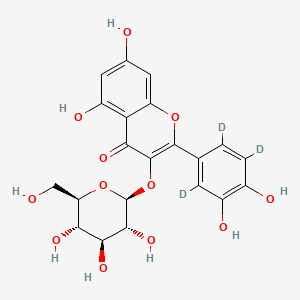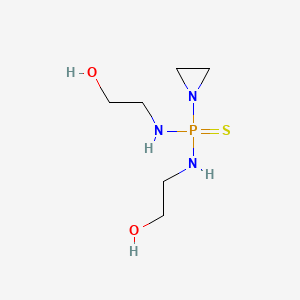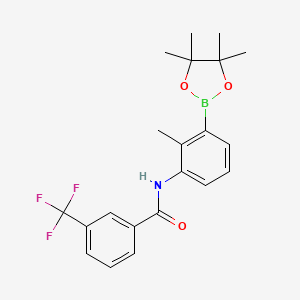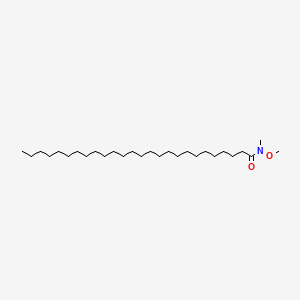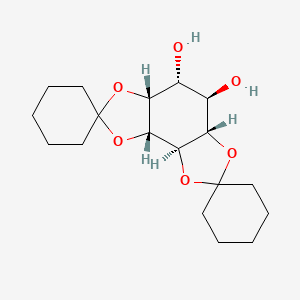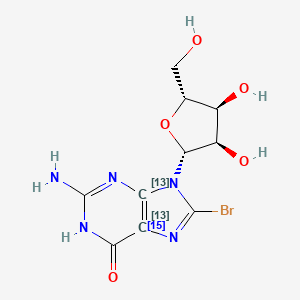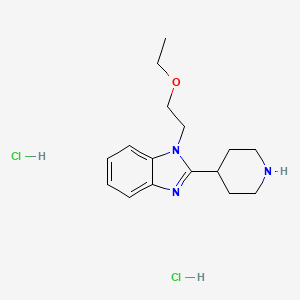
Prednisolone 21-Dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone 21-Dimethylamine: is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Dimethylamine typically involves several steps:
Starting Material: Prednisone acetate is often used as the starting material.
Protective Reactions: The 3,20-keto groups are protected.
Reduction Reaction: The 11-keto group is reduced.
Esterification: The 21-hydroxyl group is esterified.
Deprotection: The 3,20-keto groups are deprotected.
Hydrolysis: The 21-acetic ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions: Prednisolone 21-Dimethylamine undergoes various chemical reactions, including:
Oxidation: Conversion to 20β-hydroxy prednisolone by microbial transformation.
Reduction: Reduction of the 11-keto group during synthesis.
Substitution: Esterification of the 21-hydroxyl group.
Common Reagents and Conditions:
Oxidation: Streptomyces roseochromogenes TS79 is used for microbial transformation.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Esterification is carried out using acetic anhydride.
Major Products:
20β-Hydroxy Prednisolone: Formed during microbial transformation.
This compound: Final product of the synthetic route.
Applications De Recherche Scientifique
Prednisolone 21-Dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Employed in the formulation of pharmaceutical products.
Mécanisme D'action
Prednisolone 21-Dimethylamine exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced capillary permeability, and inhibition of leukocyte migration to sites of inflammation . The compound’s molecular targets include various proteins involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its high potency and long duration of action.
Uniqueness: Prednisolone 21-Dimethylamine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique structural features, make it a crucial component in the development of therapeutic agents.
Propriétés
Formule moléculaire |
C23H33NO4 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-(dimethylamino)acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
Clé InChI |
BYUWTUZDHVVPSF-JZYPGELDSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN(C)C)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


